molecular formula C16H24N2O5S2 B2716309 N-(2-cyclopropyl-2-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide CAS No. 1396869-30-9

N-(2-cyclopropyl-2-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

Cat. No.: B2716309
CAS No.: 1396869-30-9
M. Wt: 388.5
InChI Key: ZSCNHZIFAFOAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropyl-2-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H24N2O5S2 and its molecular weight is 388.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Evaluation and Inhibition Studies

One area of research involves the synthesis and biochemical evaluation of benzenesulfonamides as inhibitors of specific enzymes. For example, sulfonamide derivatives have been studied as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase, showcasing their potential in exploring the pathophysiological roles of the kynurenine pathway after neuronal injury (S. Röver et al., 1997). Similarly, other studies have focused on the development of benzenesulfonamide derivatives to inhibit carbonic anhydrases, enzymes involved in various physiological processes including tumor growth and metastasis (H. Gul et al., 2016).

Photodynamic Therapy and Cancer Treatment

In the realm of photodynamic therapy (PDT) for cancer treatment, new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized. These compounds exhibit high singlet oxygen quantum yields, making them potential candidates for PDT applications due to their good fluorescence properties and high photodegradation quantum yields (M. Pişkin et al., 2020).

Antitumor Activity

The antitumor activity of benzenesulfonamide derivatives has also been a significant focus. For instance, some derivatives have shown promising broad-spectrum antitumor activities in vitro, with specific compounds demonstrating effectiveness against leukemia and prostate cancer cell lines (H. Faidallah et al., 2007).

Anticonvulsant Agents

Exploring the potential of sulfonamide derivatives as anticonvulsant agents has led to the synthesis of heterocyclic compounds containing a sulfonamide moiety. These compounds have been evaluated for their efficacy against picrotoxin-induced convulsion, with some showing significant anticonvulsive effects (A. A. Farag et al., 2012).

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S2/c1-16(19,13-4-5-13)12-17-25(22,23)15-8-6-14(7-9-15)18-10-2-3-11-24(18,20)21/h6-9,13,17,19H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCNHZIFAFOAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O)(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.